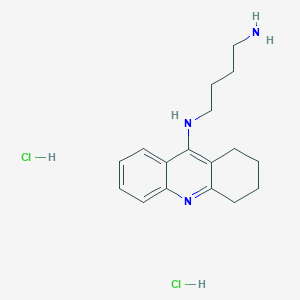

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride

Overview

Description

“N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 2108381-92-4 . It has a linear formula of C17H25Cl2N3 and a molecular weight of 342.3 g/mol.

Molecular Structure Analysis

The InChI code for this compound is1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Cancer Treatment

Acridine derivatives have been explored as potential therapeutic agents for various types of cancer . The mode of action of acridine is primarily through DNA intercalation, which impacts biological processes involving DNA and related enzymes . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Alzheimer’s Disease Treatment

Tacrine (9-amino-1,2,3,4-tetrahydroacridine), an acridine derivative, was an effective drug in the treatment of Alzheimer’s disease . It was approved for clinical use by the U.S. FDA in 1993 .

Treatment of Bacterial and Protozoal Infections

Acridine derivatives have been identified as potent anti-bacterial agents . They are still used as effective disinfectants and anti-bacterials today .

Organic Electronics

π-conjugated organic molecules like acridines have become substances with a great impact on several cutting-edge fields such as organic electronics .

Ion Detection

Acridines are also used in ion detection due to their strong electron donating capacity .

Solar Cell Development

Acridines are attractive for the field of solar cell development .

Dye Industry

Acridine derivatives have found widespread use in the dye industry .

Metal Chemosensing

Having interesting optoelectronic properties, acridines are also used in metal chemosensing .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride are acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β ) . These enzymes play crucial roles in the progression of Alzheimer’s disease .

Mode of Action

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride interacts with its targets by inhibiting their activities . The compound can occupy both the catalytic anionic site and the peripheral anionic site of AChE . This dual inhibition of AChE and GSK-3 β is a key aspect of its mode of action .

Biochemical Pathways

The inhibition of AChE and GSK-3 β by N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride affects multiple signaling pathways associated with Alzheimer’s disease . .

Result of Action

It is known that the compound exhibits a lack of toxicity to sh-sy5y neuroblastoma cells at concentrations of up to 25 μm .

properties

IUPAC Name |

N'-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3.2ClH/c18-11-5-6-12-19-17-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)17;;/h1,3,7,9H,2,4-6,8,10-12,18H2,(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUPOKKSIRGVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroacridin-9-yl)butane-1,4-diamine dihydrochloride | |

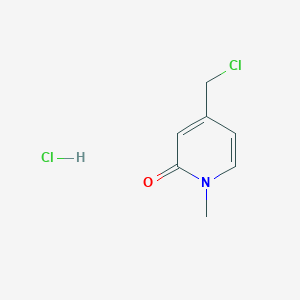

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)

![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)